molecular formula C22H16BrClN2OS B2384924 2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-72-3

2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2384924
CAS No.: 338965-72-3
M. Wt: 471.8
InChI Key: KOICHDKMTYDVLF-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core, substituted with bromophenyl, sulfanylmethyl, chloro, and methylphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other substituents.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the bromophenyl moiety.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it may involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-phenylquinazolin-4-one: Similar structure but lacks the methyl group on the phenyl ring.

    2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methoxyphenyl)quinazolin-4-one: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring, for example, can affect its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2OS/c1-14-4-2-3-5-20(14)26-21(13-28-17-9-6-15(23)7-10-17)25-19-11-8-16(24)12-18(19)22(26)27/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOICHDKMTYDVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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